(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride
CAS No.: 717102-64-2
Cat. No.: VC2895163
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 717102-64-2 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | [(2S,5S)-5-methylpyrrolidin-2-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | HLMDPWNDWJOGDY-GEMLJDPKSA-N |
| Isomeric SMILES | C[C@H]1CC[C@H](N1)CO.Cl |
| SMILES | CC1CCC(N1)CO.Cl |
| Canonical SMILES | CC1CCC(N1)CO.Cl |
Introduction
Chemical Properties and Structure
Basic Properties
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride has the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . Table 1 summarizes the key physicochemical properties of this compound.
*Note: An alternative CAS number (1955523-51-9) has been reported in some literature sources .
Structural Characteristics
The compound features a five-membered pyrrolidine ring with specific stereochemistry at positions 2 and 5. The 2S configuration indicates that the hydroxymethyl group is oriented in a specific spatial arrangement, while the 5S configuration denotes the orientation of the methyl group. This specific stereochemical arrangement is crucial for its applications in asymmetric synthesis and potential biological activities.
The canonical SMILES notation for this compound is CC1CCC(N1)CO.Cl, representing the molecular structure in a linear format that can be interpreted by chemical software applications. The standard InChI notation is InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H, providing a standardized representation of the molecular structure.
Spectroscopic and Analytical Data
While comprehensive spectroscopic data for this compound is limited in the available literature, analytical characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography for structural confirmation.
For quality control purposes, commercial samples of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride typically undergo purity assessment using High-Performance Liquid Chromatography (HPLC) or other appropriate analytical techniques, with commercial grade material typically exceeding 95% purity .
Synthesis and Production
Chiral pyrrolidine derivatives are often synthesized through stereoselective reduction of appropriate precursors or through resolution of racemic mixtures. Related compounds, such as (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine, can be prepared from 2-methylpyrroline using hydrogenation with platinum catalysts in alcohol solvents, followed by resolution with appropriate chiral acids .
A potential synthetic route for the target compound might involve:
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Synthesis of appropriate 2,5-disubstituted pyrrolidine precursors
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Stereoselective introduction of the hydroxymethyl group at the 2-position
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Separation of stereoisomers if necessary
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Formation of the hydrochloride salt
The specific stereochemistry (2S,5S) would likely require careful control of reaction conditions or resolution of stereoisomers during the synthetic process .
Applications
Pharmaceutical Research
The chiral nature of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride makes it a candidate for drug discovery and development, particularly in enantioselective synthesis of pharmaceutical intermediates. Chiral pyrrolidine derivatives have found applications in the development of various pharmaceutical agents, including histamine H3 receptor ligands .
The specific stereochemistry at positions 2 and 5 can influence the biological activity and pharmacological properties of resulting compounds, making this chiral building block valuable in medicinal chemistry research.
Chemical Synthesis
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride serves as an intermediate in organic synthesis, particularly for producing other chiral pyrrolidine derivatives. The presence of both a hydroxymethyl group and a methyl group with defined stereochemistry provides opportunities for further functionalization and elaboration into more complex molecular structures.
In synthetic organic chemistry, such chiral building blocks are valued for their ability to transfer stereochemical information to subsequent reactions, enabling the construction of stereochemically defined complex molecules.
Preparation of Solutions
For research applications, proper solution preparation is essential. Table 2 provides guidance for preparing stock solutions of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride at various concentrations.
Table 2: Stock Solution Preparation Guide
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 6.595 mL | 32.975 mL | 65.95 mL |
| 5 mM | 1.319 mL | 6.595 mL | 13.19 mL |
| 10 mM | 0.6595 mL | 3.2975 mL | 6.595 mL |
When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial. Prepared solutions should be stored in separate packages to avoid product degradation from repeated freezing and thawing .
Future Research Directions
Research on (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride and related compounds could benefit from further exploration in several areas:
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Development of improved synthetic routes with enhanced stereoselectivity
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Comprehensive evaluation of biological activities, particularly in enzyme inhibition and receptor binding studies
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Application in the synthesis of novel pharmaceutical candidates
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Investigation of structure-activity relationships for derivatives of this compound
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Detailed spectroscopic and crystallographic characterization
Such research could expand the utility of this compound in both synthetic organic chemistry and medicinal chemistry applications.
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